
2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, also known as PTAC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. PTAC is a member of the tetrahydroisoquinoline family and has been studied for its unique mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Researchers have investigated the structural aspects and properties of amide containing isoquinoline derivatives, highlighting their potential in forming gels and crystalline solids depending on the treatment with different acids. These compounds exhibit significant fluorescence properties, which could be leveraged in the development of fluorescent markers or in optical sensing technologies. For example, Karmakar et al. (2007) studied the structural properties of such compounds, demonstrating their potential in creating host–guest complexes with enhanced fluorescence emission Karmakar, Sarma, & Baruah, 2007.
Antitumor Activity
Another significant area of application is in the development of antitumor agents. Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity against various cancer cell lines, suggesting a promising avenue for the creation of new cancer therapeutics. Ambros, Angerer, & Wiegrebe (1988) synthesized methoxy‐indolo[2,1‐a]isoquinolines and evaluated their inhibition of cell proliferation, indicating potential antitumor properties Ambros, Angerer, & Wiegrebe, 1988.
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds are crucial for their application in scientific research. Studies have focused on the synthesis routes, crystal structures, and reactivity of these compounds, laying the groundwork for their use in various chemical and biological research contexts. For instance, Choudhury & Row (2002) discussed the synthesis and crystal structure of (3-Methoxyphenyl)acetic acid, a precursor for the synthesis of a wide range of tetrahydroisoquinoline compounds, highlighting the importance of understanding these basic properties for further application development Choudhury & Row, 2002.
Comparative Metabolism Studies
Comparative metabolism studies of chloroacetamide herbicides and related metabolites in human and rat liver microsomes have provided insights into the metabolic pathways and potential toxicological profiles of these compounds. Such studies are essential for assessing the safety and environmental impact of new chemical entities. Coleman, Linderman, Hodgson, & Rose (2000) investigated the metabolism of various chloroacetamide herbicides, contributing to our understanding of their biotransformation and the implications for human health Coleman, Linderman, Hodgson, & Rose, 2000.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-21(25)23-11-10-16-6-7-18(13-17(16)14-23)22-20(24)12-15-4-8-19(26-2)9-5-15/h4-9,13H,3,10-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIVCYKIYIHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
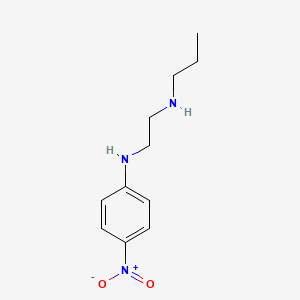
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)
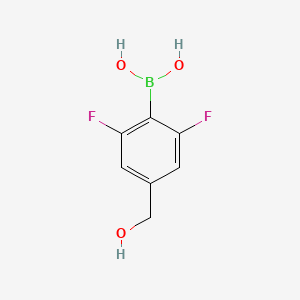
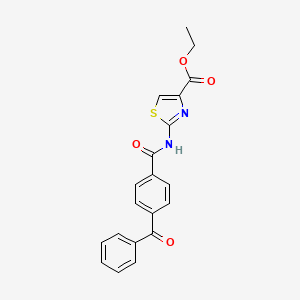

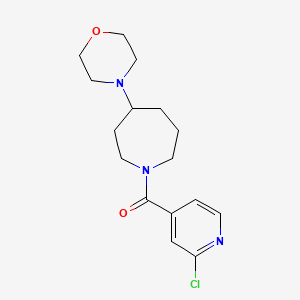
![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)
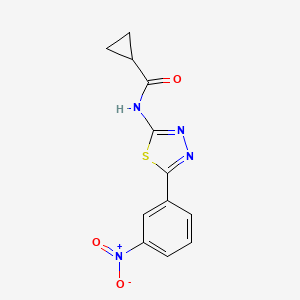
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)